molecular formula C8H7BrN2O B586013 3-Bromo-7-methoxy-1H-indazole CAS No. 133841-06-2

3-Bromo-7-methoxy-1H-indazole

Cat. No.: B586013
CAS No.: 133841-06-2
M. Wt: 227.061
InChI Key: GCPPYMYTCFKEPZ-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methoxy-1H-indazole typically involves the reaction of 3-bromoaniline with methoxy-substituted benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclization agent, such as polyphosphoric acid, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-methoxy-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions yield amines .

Scientific Research Applications

3-Bromo-7-methoxy-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

    3-Bromo-1H-indazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    7-Methoxy-1H-indazole: Lacks the bromine atom, which may influence its chemical properties and applications.

    3-Bromo-5-methoxy-1H-indazole:

Uniqueness: 3-Bromo-7-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-bromo-7-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPPYMYTCFKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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